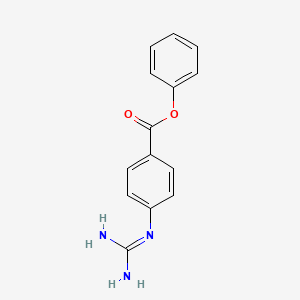

Phenyl 4-guanidinobenzoate

概要

説明

Phenyl 4-guanidinobenzoate is a chemical compound with the molecular formula C14H13N3O2. It is a derivative of 4-guanidinobenzoate and has been studied for its potential as an inhibitor of enteropeptidase, a membrane-bound serine protease localized to the duodenal brush border

準備方法

Synthetic Routes and Reaction Conditions: Phenyl 4-guanidinobenzoate can be synthesized through a series of chemical reactions. One common method involves the reaction of 4-guanidinobenzoic acid with phenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically occurs in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reagents, and implementing efficient purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions: Phenyl 4-guanidinobenzoate undergoes various chemical reactions, including:

Substitution Reactions: The guanidinyl group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions typically occur in polar solvents under mild conditions.

Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield guanidine derivatives, while oxidation reactions may produce oxidized forms of the compound.

科学的研究の応用

Phenyl 4-guanidinobenzoate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Industry: The compound’s properties make it useful in the development of pharmaceuticals and other chemical products.

作用機序

Phenyl 4-guanidinobenzoate exerts its effects by inhibiting enteropeptidase. The guanidinyl group of the compound mimics the lysine residue of the substrate, leading to competitive inhibition of the enzyme . This inhibition prevents the activation of digestive enzymes, which can have therapeutic effects in conditions such as obesity.

類似化合物との比較

Phenyl 4-guanidinobenzoate is similar to other guanidine derivatives, such as:

4-Guanidinobenzoic Acid: A precursor to this compound, used in similar applications.

4-Nitrothis compound: Another derivative with similar inhibitory effects on proteases.

Uniqueness: this compound is unique due to its specific inhibitory effects on enteropeptidase and its potential applications in treating metabolic disorders. Its structure allows for selective inhibition, making it a valuable compound in both research and therapeutic contexts.

生物活性

Phenyl 4-guanidinobenzoate is a compound of significant interest in biochemistry and pharmacology due to its biological activities, particularly as a substrate and inhibitor for various proteolytic enzymes. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound features a guanidine moiety attached to a benzoate backbone, characterized by the following structure:

This structure enables the compound to interact with serine proteases such as trypsin and enteropeptidase, which are crucial for protein digestion and various physiological processes.

Enzyme Inhibition:

this compound acts primarily as an inhibitor of serine proteases. Its guanidinyl group mimics lysine residues found in natural substrates, facilitating competitive inhibition. Studies have shown that it effectively inhibits trypsin and enteropeptidase, which are essential for the activation of digestive enzymes from their precursors.

Binding Affinity:

The compound's binding to trypsin has been quantified using kinetic assays. For instance, the IC50 values (the concentration required to inhibit enzyme activity by 50%) for enteropeptidase inhibition have been reported in various studies, demonstrating its potent inhibitory effects.

Table 1: Inhibitory Potency of this compound Against Proteases

Case Studies

-

Protease Inhibition Studies:

A study conducted on the inhibitory effects of this compound against trypsin revealed that the compound could effectively block enzyme activity in a time-dependent manner. The study utilized spectrophotometric assays to measure enzyme kinetics, confirming that the compound forms a reversible covalent bond with the enzyme, thereby inhibiting its function . -

Cellular Effects:

Additional research indicated that this compound could influence cellular processes beyond enzyme inhibition. It has been observed to inhibit phenoloxidase activity, which plays a role in developmental processes in embryos. This suggests potential implications for developmental biology and embryology . -

Therapeutic Applications:

Due to its ability to inhibit key proteases involved in various diseases, this compound is being explored for therapeutic applications in conditions where protease activity is dysregulated, such as cancer and inflammatory diseases. Its structural analogs have also been synthesized and evaluated for enhanced potency and selectivity against specific proteases .

特性

IUPAC Name |

phenyl 4-(diaminomethylideneamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c15-14(16)17-11-8-6-10(7-9-11)13(18)19-12-4-2-1-3-5-12/h1-9H,(H4,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXPIXLVXGYQMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60189209 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35695-21-7 | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035695217 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenyl 4-guanidinobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60189209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Phenyl 4-guanidinobenzoate interact with its target and what are the downstream effects?

A: this compound derivatives act as protease inhibitors, primarily targeting serine proteases like trypsin, thrombin, plasmin, and kallikrein. They function as "quasi-substrates," binding to the enzyme's active site and forming a stable acyl-enzyme complex. [] This interaction effectively blocks the enzyme's active site, preventing it from binding to and cleaving its natural substrates. [, ] This inhibition leads to a decrease in protease activity, which is particularly relevant in conditions where excessive protease activity is detrimental, such as acute pancreatitis. [, , , ]

Q2: What is the structure-activity relationship (SAR) observed with this compound derivatives?

A: Research indicates that the position and nature of substituents on the phenyl rings significantly influence the inhibitory activity and selectivity of these compounds. For example, 4-(β-Amidinoethenyl) this compound (compound 15 in []) and 4-amidino-2-benzoylthis compound (compound 26 in []) exhibit potent inhibitory activities against various proteases, with differing selectivity profiles. [] Further studies exploring modifications to these core structures are needed to fully elucidate the SAR and optimize desired inhibitory profiles.

Q3: What are the in vitro and in vivo efficacies of this compound derivatives?

A: Studies have demonstrated the efficacy of this compound derivatives in inhibiting various proteases in vitro, with IC50 values in the nanomolar to micromolar range. [, , , ] In vivo studies using experimental models of acute pancreatitis in rats, rabbits, and dogs have shown that these compounds, particularly E-3123 (4-(2-succinimidoethylthio)this compound methanesulfonate) and ONO-3307 (4-sulfamoyl phenyl-4-guanidinobenzoate methanesulfonate), effectively reduce mortality, serum amylase and lipase levels, pancreatic edema, and histological damage. [, , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。